

A Technical Guide to the Chemical Properties of DL-Cycloserine-15N,d3

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Compound of Interest

Compound Name: DL-Cycloserine-15N,d3

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of **DL-Cycloserine-15N,d3**, an isotopically labeled form of the broad-spectrum antibiotic cycloserine. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Chemical Properties

DL-Cycloserine-15N,d3 is a stable isotope-labeled version of DL-cycloserine, where one nitrogen atom is replaced with its heavy isotope, ^{15}N , and three hydrogen atoms are substituted with deuterium (d3). These modifications make it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).^[1]

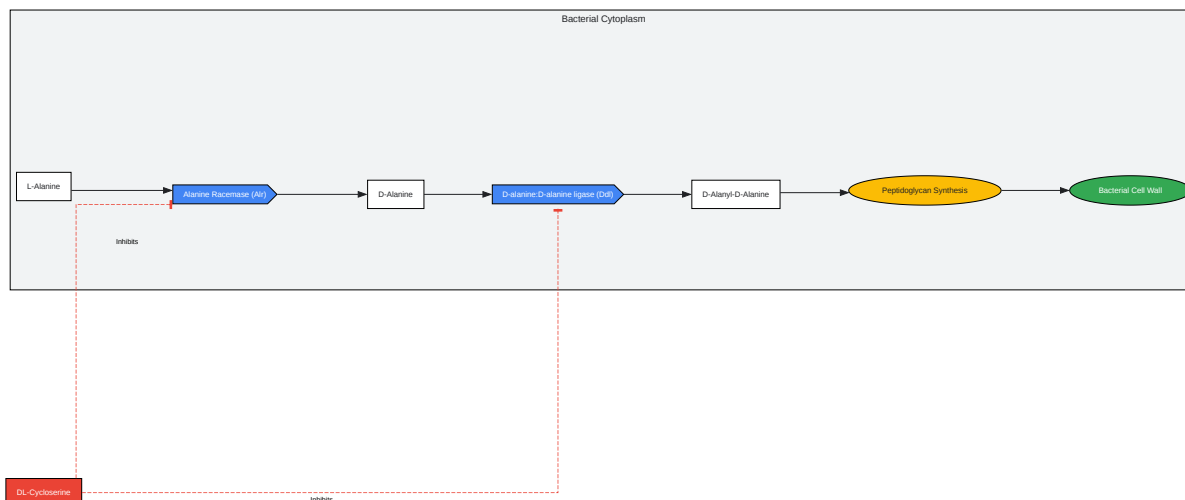
Quantitative Data Summary

The fundamental chemical and physical properties of **DL-Cycloserine-15N,d3** are summarized in the table below. For comparative purposes, data for the unlabeled D-Cycloserine are also provided where available.

Property	DL-Cycloserine-15N,d3	D-Cycloserine (unlabeled)
Chemical Name	4-Aminoisoxazolidin-3-one-4,5,5-d3-2-15N[2][3]	(R)-4-Amino-1,2-oxazolidin-3-one[4]
CAS Number	1219176-26-7[2][5]	68-41-7[4]
Chemical Formula	C ₃ H ₃ D ₃ N ¹⁵ NO ₂ [2][5]	C ₃ H ₆ N ₂ O ₂ [4]
Molecular Weight	106.1 g/mol [2][5][6]	102.09 g/mol [4]
Purity	>95% (typical)	Varies by supplier
Storage Conditions	2-8 °C (long-term)	Room Temperature
Melting Point	Not available	155 to 156 °C (decomposes) [4]
Solubility	Not available	Soluble in water; slightly soluble in methanol, ethanol; insoluble in nonpolar solvents like toluene and chloroform.[7]

Mechanism of Action

Cycloserine acts as a competitive inhibitor of two crucial enzymes in bacterial cell wall synthesis: L-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][4][8] By mimicking the structure of D-alanine, cycloserine effectively blocks the formation of the D-alanyl-D-alanine dipeptide, a critical component of peptidoglycan, the primary structural element of bacterial cell walls.[4][8][9] This disruption of cell wall synthesis ultimately leads to bacterial cell death.[8][9]



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Mechanism of Action of DL-Cycloserine

Experimental Protocols

The characterization of **DL-Cycloserine-15N,d3** relies on standard analytical techniques for isotopically labeled compounds. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of **DL-Cycloserine-15N,d3**.

Objective: To verify the presence and position of the ^{15}N and deuterium labels and to confirm the overall chemical structure.

Methodology:

- Sample Preparation: Dissolve a precisely weighed amount of **DL-Cycloserine-15N,d3** in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) to a final concentration of 5-10 mg/mL in

a 5 mm NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes capable of detecting ^1H , ^{13}C , and ^{15}N nuclei.
- ^1H NMR Analysis:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Expected Observations: The proton signals corresponding to the C4 and C5 positions should be absent or significantly reduced due to deuterium substitution. The remaining proton signals should be consistent with the cycloserine structure.
- ^{13}C NMR Analysis:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Expected Observations: The carbon signals should be consistent with the cycloserine backbone. The C4 and C5 signals may show splitting patterns characteristic of C-D coupling.
- ^{15}N NMR Analysis:
 - Acquire a one-dimensional ^{15}N NMR spectrum or a two-dimensional ^1H - ^{15}N HSQC spectrum.
 - Expected Observations: A single ^{15}N signal should be observed, shifted from the natural abundance ^{14}N signal, confirming the incorporation of the ^{15}N label at the N2 position.
- Data Analysis: Compare the obtained spectra with those of unlabeled DL-cycloserine and analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure and isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of **DL-Cycloserine- ^{15}N ,d3**.

Objective: To verify the molecular weight and isotopic distribution of the labeled compound.

Methodology:

- Sample Preparation: Prepare a dilute solution of **DL-Cycloserine-15N,d3** in a suitable solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization).
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.
- Mass Analysis:
 - Acquire a full scan mass spectrum in the appropriate mass range.
 - Expected Observations: The spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 107.1. The isotopic pattern should confirm the presence of one ^{15}N and three deuterium atoms.
- Tandem Mass Spectrometry (MS/MS):
 - Select the parent ion (m/z 107.1) and subject it to collision-induced dissociation (CID).
 - Analyze the resulting fragment ions to further confirm the structure and location of the isotopic labels.
- Data Analysis: Compare the measured mass and fragmentation pattern with the theoretical values for **DL-Cycloserine-15N,d3**.



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Analytical Workflow for **DL-Cycloserine-15N,d3**

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **DL-Cycloserine-15N,d3** and for its quantification in complex matrices when used as an internal standard.

Objective: To determine the chemical purity of the compound.

Methodology:

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

- Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis or MS).
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is commonly used.
 - Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may need to be optimized.
 - Flow Rate: Typically around 1.0 mL/min.
 - Detection: UV detection at an appropriate wavelength (e.g., around 220 nm).
- Analysis: Inject a known volume of the sample solution and record the chromatogram.
- Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Concluding Remarks

DL-Cycloserine-15N,d3 is a well-characterized isotopically labeled compound that serves as an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics. Its chemical properties are largely identical to its unlabeled counterpart, with the key difference being its mass, which allows for its use as an internal standard in quantitative assays. The experimental protocols outlined in this guide provide a robust framework for the verification of its identity, purity, and isotopic enrichment, ensuring its reliable application in scientific research.

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